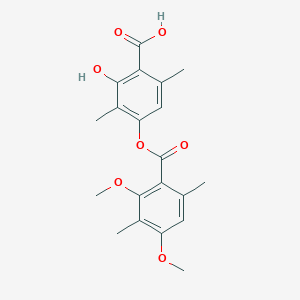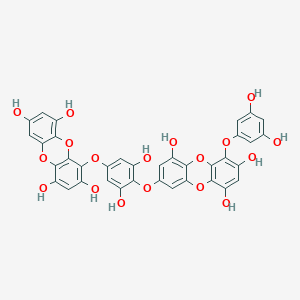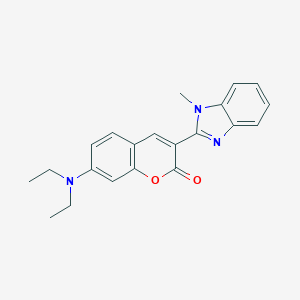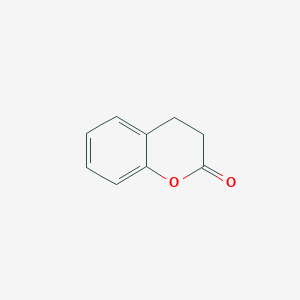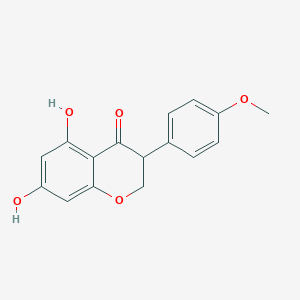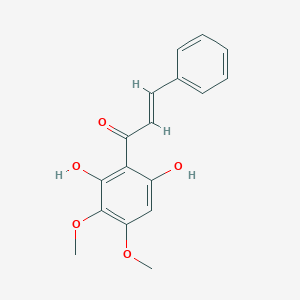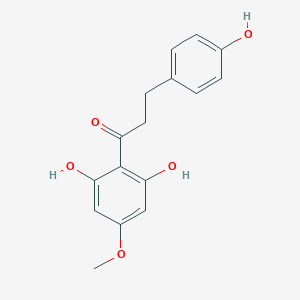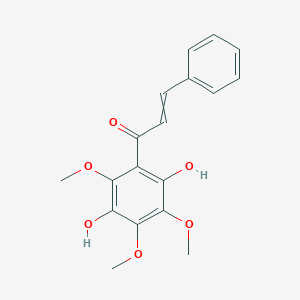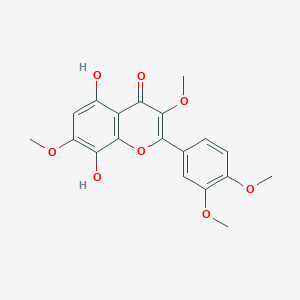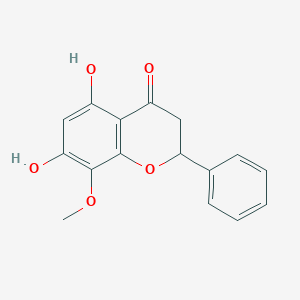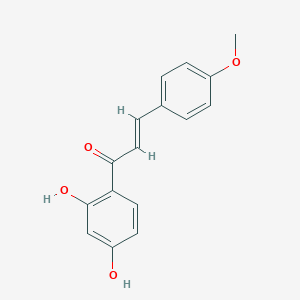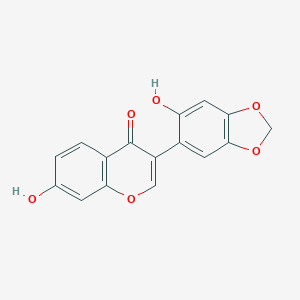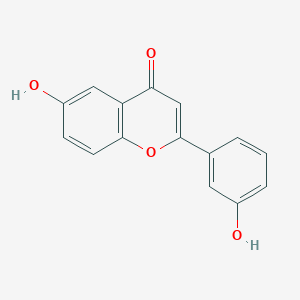
3',6-Dihidroxi flavona
Descripción general
Descripción
3’,6-Dihydroxyflavone is a naturally occurring flavonoid compound with the molecular formula C15H10O4. It is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
3’,6-Dihydroxyflavone (3,6-DHF) has been found to target several key proteins and receptors in the body. One of its primary targets is the NLRP3 inflammasome , a complex that plays a crucial role in the immune system . Its abnormal activation is associated with various inflammatory and autoimmune diseases . Another significant target of 3,6-DHF is the c-Jun N-terminal kinase (JNK) , which is involved in various cellular processes such as inflammation, apoptosis, and cell survival .
Mode of Action
3,6-DHF exerts its effects by interacting with its targets and inducing changes in their activity. It has been found to be a potent inhibitor of the NLRP3 inflammasome, targeting the molecules involved in its activation pathway . This results in the inhibition of reactive oxygen species (ROS) and nitric oxide (NO), reduction in the transcription of caspase-1, ASC, IL-1β, and TLR-4, along with the marked inhibition of NLRP3, IL-18, NF-κB, and pNF-κB at the translational level .
In addition, 3,6-DHF exhibits a strong binding affinity to JNK1, participating in hydrogen bonding interactions with the carbonyl oxygen and the amide proton of Met111 . This interaction inhibits the activity of JNK, thereby exerting its therapeutic effects .
Biochemical Pathways
The action of 3,6-DHF affects several biochemical pathways. By inhibiting the NLRP3 inflammasome, it impacts the inflammatory pathways, resulting in the reduction of inflammation . Furthermore, by inhibiting JNK, it affects the MAPK signaling pathway, which plays a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Result of Action
The action of 3,6-DHF results in several molecular and cellular effects. Its anti-inflammatory effects are revealed by the inhibition of ROS and NO, and the reduction in the transcription of various inflammatory mediators . Moreover, it exhibits cytotoxic effects on human cervical cancer cells, demonstrating a novel antitumor activity .
Análisis Bioquímico
Biochemical Properties
3’,6-Dihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been found to bind with bovine serum albumin (BSA) on polyethylene glycol (PEG)-coated silver nanoparticles, leading to the formation of intermolecular and intramolecular hydrogen bonds .
Cellular Effects
3’,6-Dihydroxyflavone has shown significant effects on various types of cells and cellular processes. It has been found to inhibit the NLRP3 inflammasome, a complex that plays a crucial role in the immune system . This inhibition results in a reduction in the transcription of caspase-1, ASC, IL-1β, and TLR-4, along with marked inhibition of NLRP3, IL-18, NF-κB, and pNF-κB at the translational level .
Molecular Mechanism
The molecular mechanism of action of 3’,6-Dihydroxyflavone involves its interaction with various biomolecules. It has been found to inhibit the NLRP3 inflammasome by targeting the molecules involved in its activation pathway . It also regulates microRNA-34a through DNA methylation .
Temporal Effects in Laboratory Settings
The effects of 3’,6-Dihydroxyflavone change over time in laboratory settings. Studies have shown that it exhibits anti-inflammatory effects and inhibits ROS and NO
Dosage Effects in Animal Models
The effects of 3’,6-Dihydroxyflavone vary with different dosages in animal modelsFor instance, 7,8-Dihydroxyflavone, a similar flavonoid, has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
Metabolic Pathways
They can interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
3’,6-Dihydroxyflavone is transported and distributed within cells and tissues. It has been found to bind with bovine serum albumin (BSA) on PEG-coated silver nanoparticles
Subcellular Localization
A study on a similar flavonoid, CtF3H, revealed its nuclear and cytosol localization in onion epidermal cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3’,6-Dihydroxyflavone can be synthesized through various chemical routes. One common method involves the cyclization of appropriate chalcones under basic conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of 3’,6-Dihydroxyflavone often involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3’,6-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in 3’,6-Dihydroxyflavone can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Esters, ethers.
Comparación Con Compuestos Similares
3’,6-Dihydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Similar compounds include:
6-Methoxy-7,8-Dihydroxyflavone: Known for its antioxidant properties.
7-Methoxy-6,8-Dihydroxyflavone: Another flavonoid with notable antioxidant activity.
Wogonin and Oroxylin A: Both compounds exhibit anti-inflammatory and anti-cancer activities, but differ in their hydroxylation and methoxylation patterns.
Propiedades
IUPAC Name |
6-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLLABKHTFWHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350942 | |
| Record name | 3',6-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71592-46-6 | |
| Record name | 3',6-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3',6-Dihydroxyflavone a potent inhibitor of platelet aggregation?
A1: Research suggests that 3',6-Dihydroxyflavone's anti-aggregatory potency likely stems from its structural features. Specifically, the presence of a double bond at the C2-C3 position and a hydroxyl group at the C3 position within the flavonol structure appear crucial for this activity. [] These structural characteristics might facilitate interference with platelet signaling pathways, potentially by inhibiting phosphatidyl-inositol synthesis. []
Q2: Beyond platelet aggregation, what other biological activities has 3',6-Dihydroxyflavone demonstrated?
A2: Studies indicate that 3',6-Dihydroxyflavone exhibits potent cytotoxic effects against the human leukemia cell line HL-60. [] This activity, along with its anti-aggregatory properties, highlights its potential as a subject for further investigation in the context of cancer research and as a potential therapeutic agent.
Q3: What structural elements within flavonoids generally influence their inhibitory effects on HL-60 cell proliferation?
A3: Research suggests that several structural features contribute to the inhibitory effects of flavonoids on HL-60 cell proliferation. Key features include:
- Presence of a 2,3-double bond in the C ring: This structural element seems to enhance inhibitory activity. []
- Appropriate Hydroxylation Pattern: The number and position of hydroxyl groups play a role. For instance, hydroxyl groups at the 3-position and ortho-substituting hydroxyls in the B ring appear beneficial for activity, while a hydroxyl group at the 5 or 7 position may reduce it. []
- Ring B Attachment Position: Flavonoids with ring B attached at position 2 tend to exhibit stronger inhibitory effects than those with other attachment points. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



